2-(2-Bromo-5-methoxyphenyl)quinoline
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Overview
Description
2-(2-Bromo-5-methoxyphenyl)quinoline is a chemical compound with a quinoline backbone substituted with a bromo and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methoxyphenyl)quinoline typically involves the bromination of 2-methoxyphenylquinoline. One common method includes the use of bromine under the catalysis of iron powder . The reaction conditions often involve refluxing the reactants in a suitable solvent such as acetic acid or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can lead to quinoline derivatives with different functional groups.
Scientific Research Applications
2-(2-Bromo-5-methoxyphenyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Bromo-5-methoxyphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H12BrNO |
---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)quinoline |
InChI |
InChI=1S/C16H12BrNO/c1-19-12-7-8-14(17)13(10-12)16-9-6-11-4-2-3-5-15(11)18-16/h2-10H,1H3 |
InChI Key |
QGTKAXLVUTYSIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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